4-Bromo-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
4-Bromo-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a bromine atom at the 4th position of the imidazole ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,3-dihydro-2H-imidazol-2-one typically involves the bromination of 1,3-dihydro-2H-imidazol-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and to ensure high yield and purity of the product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,3-dihydro-2H-imidazol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced, leading to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-azido-1,3-dihydro-2H-imidazol-2-one or 4-thio-1,3-dihydro-2H-imidazol-2-one can be obtained.
Oxidation and Reduction Products: Various oxidized or reduced imidazole derivatives can be synthesized.
Scientific Research Applications
4-Bromo-1,3-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Derivatives of this compound have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 4-Bromo-1,3-dihydro-2H-imidazol-2-one and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The bromine atom can participate in halogen bonding, enhancing the binding affinity to target sites. Additionally, the imidazole ring can coordinate with metal ions, influencing enzymatic activity and cellular processes .
Comparison with Similar Compounds
- 4-Chloro-1,3-dihydro-2H-imidazol-2-one
- 4-Iodo-1,3-dihydro-2H-imidazol-2-one
- 1,3-Dihydro-2H-imidazol-2-one
Comparison:
- Uniqueness: The presence of the bromine atom in 4-Bromo-1,3-dihydro-2H-imidazol-2-one imparts unique reactivity and binding properties compared to its chloro and iodo analogs. Bromine’s moderate electronegativity and size make it a versatile substituent for various chemical transformations .
- Reactivity: While all these compounds can undergo similar types of reactions, the rate and selectivity can vary significantly due to the different halogen atoms .
Properties
Molecular Formula |
C3H3BrN2O |
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Molecular Weight |
162.97 g/mol |
IUPAC Name |
4-bromo-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C3H3BrN2O/c4-2-1-5-3(7)6-2/h1H,(H2,5,6,7) |
InChI Key |
QKIFCQSNRVNRTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N1)Br |
Origin of Product |
United States |
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